4-Cyanobiphenyl

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176013. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

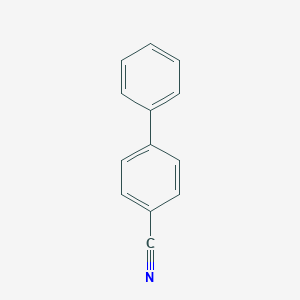

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-phenylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMBNLJJRKCCRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062713 | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2920-38-9 | |

| Record name | 4-Cyanobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2920-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002920389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CYANOBIPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Reactions of 4 Cyanobiphenyl

Modern Synthetic Pathways of 4-Cyanobiphenyl

Palladium-Catalyzed Cross-Coupling Reactions for this compound Synthesis

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile approach for constructing biaryl compounds, including this compound. These reactions typically involve the coupling of an aryl halide or pseudohalide with an organometallic reagent in the presence of a palladium catalyst. tandfonline.com The synthesis of this compound can be achieved through the coupling of a cyanating agent with a biphenyl (B1667301) derivative or the coupling of a cyanobenzene derivative with a phenyl source.

One method involves the palladium-catalyzed coupling of p-halobenzonitrile with a Grignard reagent formed from a halogenated benzene (B151609). google.com This approach utilizes metal nickel or palladium catalysts. google.com Another palladium-catalyzed cross-coupling strategy involves the reaction of arylboronic acids with aryl bromides or iodides. acs.orgresearchgate.net While the search results mention palladium-catalyzed cross-coupling for biaryl synthesis and the synthesis of related cyanobiphenyl derivatives like 4-cyano-4'-methylbiphenyl, specific detailed protocols explicitly using PdCl₂, CuI, and Polymer-Supported Silicon Transfer Agents (PSTA) for the direct synthesis of this compound were not extensively detailed in the provided snippets. However, palladium(II) chloride (PdCl₂) is a known palladium source used in various catalytic applications, including carbonylation and Suzuki-coupling reactions sigmaaldrich.comnih.gov, and copper(I) iodide (CuI) is a common co-catalyst in many palladium-catalyzed cross-coupling reactions, such as Sonogashira couplings. wikipedia.orgnih.gov The mention of PSTA suggests a potential application in facilitating silicon-based cross-coupling approaches, but specific data for this combination in this compound synthesis was not found.

Three-Step Synthesis via Acyl Chloride Intermediate

A well-documented method for preparing this compound is a three-step synthesis sequence starting from biphenyl. This route involves initial acylation, followed by amidation, and finally dehydration to form the nitrile functional group. google.com

The first step of this synthetic route involves the Friedel-Crafts acylation of biphenyl. This reaction typically utilizes an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃). rsc.org For the synthesis of this compound, the desired intermediate is 4-biphenylcarbonyl chloride (also known as 4-phenylbenzoyl chloride). nih.govuni.lu

Friedel-Crafts acylation of biphenyl with acyl chlorides, such as propionyl chloride or pentanoyl chloride, in the presence of AlCl₃ yields the corresponding biphenyl ketones, predominantly at the 4-position. rsc.org Similarly, reacting biphenyl with oxalyl chloride in the presence of AlCl₃ and dichloromethane (B109758) can yield 4,4'-biphenyl ketone. rsc.org While the search results discuss the formation of biphenyl acyl chlorides from carboxylic acids (e.g., 4-biphenylcarboxylic acid with thionyl chloride) prepchem.comfishersci.ca, they also indicate that biphenyl acyl chlorides can be synthesized via Friedel-Crafts acylation using dichloroacetyl chloride or trichloroacetic chloride as acylating agents with biphenyl and anhydrous aluminum chloride in solvents like chlorobenzene (B131634) or dichlorobenzene at temperatures between 20-35°C. The molar ratio of biphenyl to the acyl chlorinating agent is typically in the range of 1:0.9–1.3, with AlCl₃ used in 1–1.3 equivalents. The reaction progress can be monitored by liquid chromatography to ensure biphenyl content is below 5%.

The second step involves the conversion of the biphenyl acyl chloride, specifically 4-biphenylcarbonyl chloride, to the corresponding biphenyl acyl amine, 4-biphenylcarboxamide. This transformation is typically achieved by reacting the acyl chloride with ammonia (B1221849). The reaction of biphenyl acyl chloride with ammonia gas can be carried out in solvents such as chlorobenzene or tetrahydrofuran (B95107) (THF). The ammonia gas is fed into the reaction mixture at controlled rates, for instance, between 0.035–0.092 mol/min. The reaction is monitored to ensure the acyl chloride content decreases, and stirring is continued after the addition of ammonia is complete. Filtration of the reaction mixture yields the biphenyl acid amide as a white powder.

The final step in this three-step synthesis is the dehydration of 4-biphenylcarboxamide to yield this compound. This reaction involves the removal of a water molecule from the amide functional group to form the nitrile. The biphenyl acyl amine reacts with a dehydrating agent to produce this compound. google.com The dehydration process can be followed by purification steps, such as removing colored impurities using petroleum ether and activated carbon, to obtain this compound with high purity, potentially exceeding 99%. google.com This method is noted for using raw materials with low toxicity, minimizing environmental pollution, and ease of storage, making the production conditions and process control relatively straightforward and suitable for industrial production. google.com

Summary of Three-Step Synthesis Intermediates and Product:

| Step | Reactant(s) | Intermediate/Product |

| 1 | Biphenyl, Acyl Chloride | Biphenyl Acyl Chloride |

| 2 | Biphenyl Acyl Chloride, Ammonia | Biphenyl Acyl Amine |

| 3 | Biphenyl Acyl Amine | This compound |

Data on 4-Biphenylcarbonyl Chloride:

| Property | Value | Source |

| Molecular Formula | C₁₃H₉ClO | PubChem nih.gov |

| Molecular Weight | 216.66 g/mol | PubChem nih.gov |

| CAS Number | 14002-51-8 | PubChem nih.gov |

| Melting Point | 110-112 °C (lit.) | Sigma-Aldrich sigmaaldrich.com |

| Appearance | White to light yellow crystalline solid | CymitQuimica cymitquimica.com |

Data on Ammonia:

| Property | Value | Source |

| Molecular Formula | NH₃ | PubChem nih.gov |

| Molecular Weight | 17.031 g/mol | PubChem wikipedia.org |

| CAS Number | 7664-41-7 | PubChem wikipedia.org |

| Appearance | Colourless gas | PubChem wikipedia.org |

Data on this compound:

| Property | Value | Source |

| Molecular Formula | C₁₃H₉N | PubChem nih.gov |

| Molecular Weight | 179.22 g/mol | PubChem nih.gov |

| CAS Number | 2920-38-9 | PubChem nih.gov |

| Appearance | Light yellow solid | Smolecule smolecule.com |

| Melting Point | 85 to 87 °C | Smolecule smolecule.com |

Reaction of Biphenyl Acyl Chlorides with Ammonia to Biphenyl Acyl Amine

Conventional vs. Modern Synthesis Efficiency and Environmental Impact Analysis

Conventional multi-stage approaches to alkylcyanobiphenyls, such as successive biphenyl acylation-reduction-halogenation-cyanodehalogenation, are being increasingly replaced by modern methods, particularly those based on transition-metal-catalyzed biaryl cross-coupling. beilstein-journals.orgresearchgate.net While transition-metal-catalyzed methods are well-developed and offer good to excellent yields with compatibility for various substituents, they often involve expensive catalytic systems, sometimes hard-to-access ligands, and require preactivation of substrates. beilstein-journals.orgresearchgate.net

One-pot techniques, such as the sodium-mediated aromatic cross-coupling using terephthalonitrile (B52192) dianion in liquid ammonia, present an alternative that utilizes commercially accessible reagents and a recyclable solvent (liquid ammonia, considered a green solvent). nih.govbeilstein-journals.org This can contribute to reduced production costs and less generated waste compared to some conventional methods. google.com The Grignard reagent and boric acid ester route also highlights reduced production costs and less "three wastes" (waste gas, waste water, and industrial residue), making it suitable for industrial scale production. google.com

Modern methods often aim for improved efficiency through fewer steps and milder conditions, potentially leading to a lower environmental impact compared to older, multi-step processes that might involve harsher reagents or generate larger quantities of waste.

Chemical Reactivity and Transformation Mechanisms of this compound

This compound undergoes various chemical reactions, primarily influenced by its biphenyl core and the presence of the cyano group. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, affecting the compound's behavior.

Key chemical transformations include:

Oxidation: this compound can be oxidized using strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), typically leading to the formation of carboxylic acids. An example of a related compound is 4'-Cyanobiphenyl-3-carboxylic acid. fishersci.at

Reduction: Reduction of the cyano group in this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄), which can transform the nitrile into an amine.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions. For instance, the cyano group can potentially be replaced by nucleophiles such as hydroxide (B78521) ions (OH⁻) to form phenols. Additionally, the biphenyl core can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions, although the cyano group's electron-withdrawing nature influences the reactivity of the aromatic rings.

The mechanism of action of this compound in various applications, such as liquid crystals, involves the interaction of its cyano group with molecular targets. In liquid crystal displays, the alignment of this compound molecules under an electric field is critical for functionality.

Oxidation Reactions and Product Formation (e.g., Carboxylic Acids)

The cyano group in this compound can be oxidized to form carboxylic acids. Strong oxidizing agents such as potassium permanganate (KMnO₄) in an acidic medium are commonly used for this transformation. This reaction converts the -C≡N functionality into a -COOH group. While carboxylic acids themselves can undergo further oxidation under certain conditions, often resulting in decarboxylation, the oxidation of the cyano group specifically yields the carboxylic acid. libretexts.orgphysicsandmathstutor.com

Reduction Reactions and Product Formation (e.g., Amines)

Reduction of the cyano group in this compound typically leads to the formation of amines. smolecule.com Reducing agents such as lithium aluminum hydride (LiAlH₄) in anhydrous ether are effective for this conversion, transforming the -C≡N group into a primary amine (-CH₂NH₂). libretexts.org Catalytic hydrogenation using hydrogen gas in the presence of metal catalysts like palladium, platinum, or nickel can also achieve the reduction of nitriles to primary amines, often requiring elevated temperature and pressure. libretexts.org Reductive amination, which involves the conversion of a carbonyl group to an amine via an imine intermediate, is a related reaction type for amine synthesis, though the direct reduction of the nitrile is a distinct pathway. wikipedia.org

Interactive Table 2: Selected Reactions of the Cyano Group in this compound

| Reaction Type | Reagents/Conditions | Major Product Type | Functional Group Transformation |

| Oxidation | KMnO₄, acidic medium | Carboxylic Acid | -C≡N to -COOH |

| Reduction | LiAlH₄, anhydrous ether | Amine | -C≡N to -CH₂NH₂ |

| Reduction (Catalytic) | H₂, Metal catalyst (Pd, Pt, Ni), heat, pressure libretexts.org | Amine | -C≡N to -CH₂NH₂ |

Nucleophilic Substitution Reactions Involving the Cyano Group

The cyano group can participate in nucleophilic substitution reactions, although it is more commonly involved in nucleophilic addition or transformations where the carbon-nitrogen triple bond is modified. The statement in one source suggesting nucleophilic substitution where the cyano group is replaced by nucleophiles like hydroxide ions to form phenols appears inconsistent with typical nitrile reactivity, where the carbon atom of the cyano group is electrophilic and prone to nucleophilic attack leading to addition products or hydrolysis, rather than the entire group being substituted off the aromatic ring to form a phenol (B47542) from a cyanobiphenyl. Nucleophilic aromatic substitution on the biphenyl ring would typically require strong electron-withdrawing groups or harsh conditions, and the cyano group's influence on the ring's reactivity is primarily towards electrophilic attack on the other ring or nucleophilic attack at the nitrile carbon. However, the cyano group can be converted to other functional groups through reactions initiated by nucleophilic attack at the carbon atom of the nitrile, such as hydrolysis to carboxylic acids or amides. taylorandfrancis.com

Investigation of Reaction Intermediates

Investigation into the reaction intermediates involved in the synthesis and reactions of this compound provides crucial insights into the reaction mechanisms and helps in optimizing reaction conditions. For example, in the one-step synthesis from 4-biphenylcarboxaldehyde, a sulfur-mediated intermediate is hypothesized, though explicit details may be unspecified in some reports. In synthetic methods involving transition metal-catalyzed coupling, various organometallic intermediates are formed during the catalytic cycle. google.com

In the one-pot synthesis of alkylcyanobiaryls based on the reaction between the terephthalonitrile dianion and a neutral aromatic nitrile, a cyanocyclohexadienyl anion has been identified as a long-lived reaction intermediate. beilstein-journals.orgnih.gov The trapping of this anionic intermediate with alkyl halides leads to the formation of alkylcyanobiphenyls. beilstein-journals.orgnih.gov The detection and monitoring of intermediates, such as using gas chromatography/mass spectrometry, are important for understanding the reaction pathway and optimizing yield and purity. researchgate.net The presence of trace amounts of certain byproducts can also provide clues about alternative reaction pathways or side reactions involving intermediate species. beilstein-journals.org

Compound Names and PubChem CIDs

Advanced Derivatives and Homologous Series of 4 Cyanobiphenyl

Synthesis and Characterization of 4'-Alkyl-4-cyanobiphenyls (nCB)

The homologous series of 4'-alkyl-4-cyanobiphenyls, denoted as nCB where 'n' represents the number of carbon atoms in the alkyl chain at the 4' position, are a well-studied class of liquid crystals. These compounds share a common structure comprising two benzene (B151609) rings and a cyano group, with the primary variation being the length of the alkyl tail. tandfonline.com The synthesis of nCB compounds typically involves coupling reactions to form the biphenyl (B1667301) core, followed by the introduction of the cyano group and the desired alkyl chain. A general pathway to 4'-alkyl-4-cyanobiphenyls has been reported starting from 4-bromobiphenyl. tandfonline.com Characterization of nCBs involves techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC) to determine their mesophase behavior and transition temperatures. researchgate.netresearchgate.net Dielectric and thermodynamic properties are also studied, often using techniques like microwave cavity perturbation. tandfonline.comresearchgate.net

The nCB series exhibits low-temperature nematic behavior and possesses strong positive dielectric anisotropy due to the significant dipole moment induced by the cyano group. tandfonline.com This makes them suitable for applications in twisted nematic displays. tandfonline.com The phase behavior of nCBs is notably influenced by the length of the alkyl chain, exhibiting an odd-even effect in properties like clearing temperatures. researchgate.netacs.org For instance, members with shorter alkyl chains (n=5-7) typically show a nematic (N) phase, while those with longer chains (n=8 and 9) can exhibit both nematic and smectic A (S A) phases, and those with n ≥ 10 may exclusively show the S A phase. researchgate.net

Parallel Synthesis Approaches for Homologous Series

Developing efficient synthetic routes for homologous series like nCBs is crucial for exploring structure-property relationships and identifying promising candidates for applications. Traditional methods often involve a separate synthetic pathway for each homologue. researchgate.net However, parallel synthesis techniques have been developed to accelerate the preparation of multiple homologues simultaneously. researchgate.netnih.govenamine.net One such "one-pot" technique allows for the parallel synthesis of up to five homologues of a given core structure, exemplified by the 4-alkyl-4'-cyanobiphenyl series. researchgate.net This approach utilizes a sodium-mediated aromatic cross-coupling reaction and successive alkylation with alkyl bromides. researchgate.nettandfonline.com The technique allows for the identification and monitoring of intermediates using techniques like gas chromatography/mass spectrometry and enables the isolation of gram quantities of high-purity products using preparative high performance liquid chromatography. researchgate.net

Synthesis and Characterization of 4'-Alkoxy-4-cyanobiphenyls (nOCB)

The homologous series of 4'-alkoxy-4-cyanobiphenyls, denoted as nOCB where 'n' indicates the number of carbon atoms in the alkoxy chain, are another important class of cyanobiphenyl derivatives. Similar to nCBs, nOCBs consist of a biphenyl core with a cyano group, but they feature an alkoxy chain (-O-alkyl) at the 4' position instead of a direct alkyl chain. The synthesis of nOCB compounds often involves Williamson ether synthesis, reacting a 4'-hydroxy-4-cyanobiphenyl with an appropriate alkyl halide. whiterose.ac.uk Characterization techniques for nOCBs are similar to those used for nCBs, including POM and DSC to study mesophase transitions. researchgate.net DFT calculations have also been employed to investigate the electro-optical and electronic properties of nOCB series members under the influence of an electric field. ias.ac.infigshare.comresearchgate.net

The presence of the oxygen atom in the alkoxy chain influences the molecular arrangement and properties compared to nCBs. In nOCB, molecules may shift mutually along the molecular axis with the cyano group of one molecule positioned near a bond in an adjacent molecule. researchgate.net The nOCB homologous series can also exhibit an odd-even effect in their properties, although the sense of this alternation can differ from that observed in nCBs, attributed to factors like the steric bulk of terminal groups. tandfonline.comresearchgate.net

Chiral Derivatives of 4-Cyanobiphenyl

The introduction of chirality into this compound structures leads to the formation of chiral liquid crystals, which can exhibit cholesteric (chiral nematic) or chiral smectic phases. This is significant for applications requiring helical structures or ferroelectric properties. tandfonline.com

Introduction of Chirality via Terminal Aliphatic Chains

Chirality can be introduced into cyanobiphenyl derivatives by incorporating a chiral center within the terminal aliphatic chains, either alkyl or alkoxy. tandfonline.comresearchgate.netnsf.gov For example, using commercially available S-2-methylbutan-1-ol, chirality has been introduced into 5OCB (4'-pentyloxy-4-cyanobiphenyl) and, to a lesser extent, 5CB (4'-pentyl-4-cyanobiphenyl) via an esterification pathway. tandfonline.com Chiral aliphatic chains can be attached directly to the rigid central aromatic core unit. tandfonline.com The position of a heteroatom like fluorine in the tail can also generate a chiral center unless there is a plane of symmetry. nsf.gov

Chiral Doping with Mesogenic or Non-Mesogenic Chiral Dopants

Another approach to obtaining chiral liquid crystalline phases is by doping achiral nematic liquid crystals, such as members of the nCB or nOCB series, with a chiral dopant. aps.orgusc.edubeilstein-journals.orgresearchgate.net The chiral dopant transfers its molecular chirality to the bulk nematic phase, inducing a helical twist and forming a chiral nematic (cholesteric) phase. beilstein-journals.orgresearchgate.net The helical twisting power (HTP) of the dopant determines the pitch length of the induced helix. beilstein-journals.orgresearchgate.net Chiral dopants can be mesogenic (themselves exhibiting liquid crystalline phases) or non-mesogenic. Examples include chiral agents like CB15 and CE2 used to dope (B7801613) 5CB. aps.org Redox-active chiral dopants have also been developed, allowing for electrochemical modulation of the cholesteric liquid crystal's reflection color by altering the dopant's helical twisting power. acs.org Doping a liquid crystalline mixture of 4-alkyloxy-4′-cyanobiphenyls with a chiral 4-[(S)-2-methyl-3-hydroxypropyloxy]-4′-cyanobiphenyl has been shown to form a chiral nematic mesophase. usc.edu The concentration of the chiral dopant can influence properties like dielectric anisotropy. usc.edu

Liquid Crystalline Oligomers and Polymers Based on this compound

This compound units are also incorporated into liquid crystalline oligomers and polymers, creating materials with unique mesomorphic properties and potential applications beyond traditional displays. researchgate.netresearchgate.netresearchgate.nettandfonline.comacs.orgrsc.orgacs.org These materials typically consist of mesogenic units (including cyanobiphenyl) linked by flexible spacers. whiterose.ac.ukresearchgate.netunipd.it

Liquid crystalline oligomers based on cyanobiphenyl can include dimers, trimers, and tetramers. tandfonline.comwhiterose.ac.ukresearchgate.net For instance, homologous series of liquid crystal trimers with cyanobiphenyl units linked by flexible alkoxy spacers have been synthesized and characterized, exhibiting nematic and smectic A behavior depending on the spacer length. researchgate.netresearchgate.net Oligomers consisting of cyanobiphenyl and other mesogenic units connected by flexible spacers can exhibit interesting phases, such as the spontaneously chiral heliconical twist-bend nematic (NTB) phase, even if the constituent molecules are achiral. tandfonline.comresearchgate.netrsc.org The synthesis of these oligomers can involve coupling reactions and the use of intermediates like ω-bromo-1-(this compound-4'-yl) alkanes. tandfonline.com

Liquid crystalline polymers containing cyanobiphenyl units, often as side-chain liquid crystalline polymers, have also been synthesized. tandfonline.comacs.orgrsc.orgacs.org These polymers feature a polymer backbone with mesogenic cyanobiphenyl units attached as side chains, often via flexible spacers. acs.orgrsc.org The molecular weight of the polymer can influence its phase transitions. acs.org Synthesis of such polymers can involve techniques like living polymerization. acs.orgrsc.orgacs.org

Data Table Example (Illustrative - specific values would depend on the exact compounds and conditions):

| Compound (nCB) | Alkyl Chain Length (n) | Nematic-Isotropic Transition Temperature (°C) | Smectic A Phase Observed |

| 5CB | 5 | 35.5 mdpi.com | No researchgate.net |

| 6CB | 6 | ~29 researchgate.net | No researchgate.net |

| 7CB | 7 | ~42 researchgate.net | No researchgate.net |

| 8CB | 8 | ~40.5 researchgate.net | Yes researchgate.net |

Note: Transition temperatures can vary depending on the purity of the sample and the measurement technique.

Data Table Example (Illustrative - specific values would depend on the exact compounds and conditions):

| Compound (nOCB) | Alkoxy Chain Length (n) | Nematic-Isotropic Transition Temperature (°C) | Smectic A Phase Observed |

| 5OCB | 5 | ~48 unipd.it | No unipd.it |

| 8OCB | 8 | ~67 researchgate.net | Yes researchgate.net |

Note: Transition temperatures can vary depending on the purity of the sample and the measurement technique.

Discotic Oligomers Tethered with this compound

The design of discotic liquid crystals typically involves a central core from which anisotropic units radiate. While this compound is a rod-like mesogen, it can be tethered to discotic cores to create hybrid systems exhibiting unique mesophase behavior. Research in this area explores the interplay between the discotic nature of the core and the rod-like character of the tethered cyanobiphenyl units, leading to novel liquid crystalline phases and properties. wikipedia.org

Triphenylene, Rufigallol, Tricycloquinazoline, Perylene (B46583), and Metallomesogen Cores

Discotic liquid crystals often utilize polycyclic aromatic hydrocarbons such as triphenylene, rufigallol, tricycloquinazoline, and perylene as core structures due to their inherent disc-like shape. fishersci.nonih.govcenmed.comumweltprobenbank.denih.govepa.govamericanelements.comlabsolu.canih.govnih.govfishersci.atrna-society.orgchemicalbook.com Metallomesogens, incorporating metal atoms into their structure, can also serve as discotic cores. While these cores are known and used in the synthesis of various materials, including some liquid crystals, specific detailed research findings on discotic oligomers where these particular cores are directly tethered with this compound units in a discotic architecture were not prominently detailed in the consulted literature. Research in this area would likely investigate how the number and arrangement of tethered this compound units influence the discotic columnar or other liquid crystalline phases of the core molecule.

Side-Chain Liquid Crystal Polyacrylates with this compound Mesogenic Units

Side-chain liquid crystal polymers (SCLCPs) are a class of materials where mesogenic units are attached as side chains to a polymer backbone via flexible spacers. Polyacrylates with this compound mesogenic units are well-studied examples of SCLCPs. nih.govuni.lu The length and nature of the spacer linking the cyanobiphenyl mesogen to the polyacrylate backbone significantly influence the resulting liquid crystalline phase and thermal transitions. nih.govuni.lu These polymers can exhibit nematic or smectic A phases, depending on the spacer length and backbone flexibility. nih.govuni.lusigmaaldrich.com Generally, increasing backbone flexibility for a given mesogenic unit and spacer length can enhance the clearing temperature. sigmaaldrich.com

Thioether-Linked Liquid Crystal Trimers (e.g., CBSnOBOnSCB)

Thioether linkages (-S-) can be incorporated into the structure of liquid crystal oligomers, such as trimers, to influence their phase behavior. A homologous series of thioether-linked liquid crystal trimers, specifically 4,4′-bis[ω-(this compound-4′-ylthio)alkoxy]biphenyls (CBSnOBOnSCB), where 'n' represents the number of carbon atoms in the alkylene spacer, has been synthesized and characterized. fishersci.atnih.govnih.gov These trimers exhibit liquid crystalline phases, including nematic (N), layered smectic A (SmA), and pseudo-layered twist-bend nematic (NTB) phases. fishersci.atnih.gov An interesting odd-even effect on the mesophase behavior is observed, where even-n homologs tend to form monotropic SmA phases, while odd-n homologs exhibit pseudo-layered NTB phases below the nematic phase. fishersci.atnih.gov This alternation is attributed to the different average molecular shapes (linear for even-n, bent for odd-n) influenced by the spacer parity and the relative orientations of the biphenyl moieties. fishersci.atnih.gov Compared to analogous all-ether-linked trimers, thioether linkages can lead to a monotropic liquid crystal tendency and lower phase-transition temperatures, which is attributed to enhanced molecular flexibility and bending due to the C-S-C bonds. fishersci.atnih.gov

Detailed research findings on the phase transition temperatures for the CBSnOBOnSCB series (n=3-11) illustrate the impact of spacer length on mesophase behavior.

| Compound | Spacer Length (n) | Observed Phases (Cooling) | Phase Transition Temperatures (°C) |

| CBSnOBOnSCB | 3 | I-N-NTB | ~100-110 (N-I), ~60-70 (N-NTB) |

| CBSnOBOnSCB | 4 | I-N-SmA | ~110-120 (N-I), ~80-90 (N-SmA) |

| CBSnOBOnSCB | 5 | I-N-NTB | ~110-120 (N-I), ~70-80 (N-NTB) |

| CBSnOBOnSCB | 6 | I-N-SmA | ~120-130 (N-I), ~90-100 (N-SmA) |

| CBSnOBOnSCB | 7 | I-N-NTB | ~120-130 (N-I), ~80-90 (N-NTB) |

| CBSnOBOnSCB | 8 | I-N-SmA | ~130-140 (N-I), ~100-110 (N-SmA) |

| CBSnOBOnSCB | 9 | I-N-NTB | ~130-140 (N-I), ~90-100 (N-NTB) |

| CBSnOBOnSCB | 10 | I-N-SmA | ~140-150 (N-I), ~110-120 (N-SmA) |

| CBSnOBOnSCB | 11 | I-N-NTB | ~140-150 (N-I), ~100-110 (N-NTB) |

Note: Temperatures are approximate ranges based on general trends described in the source fishersci.at and may vary depending on specific experimental conditions.

Non-symmetric Liquid Crystal Dimers (e.g., CB6OCB)

Liquid crystal dimers, composed of two mesogenic units linked by a flexible spacer, can be non-symmetric if the two mesogenic moieties differ or if the linking groups to the spacer are different. nih.gov A notable example is the non-symmetric dimer 1-(this compound-4'-yloxy)-6-(this compound-4'-yl)hexane, referred to as CB6OCB. chemicalbook.comctdbase.org This molecule features a cyanobiphenyl unit linked to a hexane (B92381) spacer via an ether group at one end and a direct carbon-carbon bond at the other, creating asymmetry. ctdbase.org

Studies on CB6OCB have revealed interesting liquid crystalline behavior, including an enantiotropic nematic (N) phase and a twist-bend nematic (NTB) phase at lower temperatures. chemicalbook.comctdbase.org The phase transitions have been characterized using various techniques, including polarized light microscopy, differential scanning calorimetry, and X-ray diffraction. chemicalbook.comctdbase.org For CB6OCB, an enantiotropic N-NTB phase transition is observed at 109 °C, and a nematic-isotropic phase transition occurs at 153 °C. chemicalbook.comctdbase.org The bent molecular shape, particularly prevalent in odd-membered dimers and non-symmetric dimers like CB6OCB due to the relative orientation of the mesogenic units and the flexible spacer, is considered a prerequisite for the formation of the NTB phase. ctdbase.org

Supramolecular Liquid Crystalline Materials

This compound (CB) and its derivatives serve as fundamental building blocks in the construction of various supramolecular liquid crystalline materials. These materials leverage non-covalent interactions, such as hydrogen bonding, metal-ligand coordination, and π-π stacking, to create ordered liquid crystalline phases with unique properties. The mesogenic character of the cyanobiphenyl unit, characterized by its rigid rod-like shape and significant dielectric anisotropy, is crucial for inducing liquid crystallinity in these supramolecular assemblies. york.ac.ukunibo.it

Research has explored the incorporation of cyanobiphenyl units into supramolecular structures through various strategies, including hydrogen bonding between complementary molecules and coordination with metal centers to form metallomesogens. tandfonline.commdpi.comwhiterose.ac.uk

One approach involves the formation of hydrogen-bonded complexes. For instance, studies have investigated supramolecular hydrogen-bonded thioether-linked liquid crystal dimers where this compound is linked to a pyridine (B92270) moiety via an alkylene spacer and then hydrogen-bonded with a carboxylic acid, such as 4-cyanobenzoic acid (BACN). tandfonline.comfigshare.com These complexes have been shown to exhibit the twist-bend nematic (NTB) phase, a modulated nematic phase with a nanoscopic helical structure. tandfonline.comfigshare.comrsc.orgmdpi.com The formation of hydrogen bonds between dissimilar components, like the cyanobiphenyl-containing unit and the carboxylic acid, leads to bent molecular shapes that favor the NTB phase. tandfonline.comfigshare.com

Comparative studies on cyanobiphenyl liquid crystals, such as HO-6OCB and 7OCB, have utilized molecular dynamics simulations to understand the effects of hydrogen bonds on their local structure. researchgate.net These simulations indicated that anti-parallel alignment is preferred for HO-6OCB, and hydrogen bonds between hydroxyl groups are more prevalent than those between cyano and hydroxyl groups. researchgate.net

Cyanobiphenyl mesogens have also been incorporated into supramolecular block copolymer assemblies, where the arrangement of the mesogens is influenced by flexible spacers, leading to odd-even effects in the supramolecular structure and impacting chiroptical properties. rsc.org

Metal-organic supramolecular liquid crystals incorporating cyanobiphenyl units have also been developed. mdpi.comacs.orggoogle.com For example, arene ruthenium metallacycles functionalized with dendritic branches carrying cyanobiphenyl mesogens have demonstrated thermotropic liquid-crystalline properties, exhibiting multilayered smectic phases. mdpi.comacs.org In these systems, the cyanobiphenyl units contribute significantly to the anisotropic properties and the formation of ordered phases. acs.org

The self-assembly of cyanobiphenyl dimers on surfaces has also been studied, revealing details about their two-dimensional supramolecular organization and the influence of linker length and parity on the ordering. acs.org Direct π-π stacking interactions between cyanobiphenyl units play a role in stabilizing molecular arrangements in these monolayers. acs.org

Further research into hydrogen-bonded liquid crystal polymers has involved the use of cyanobiphenyl derivatives as hydrogen-bond donors or acceptors to form side-chain liquid crystalline polymers through molecular self-assembly. researchgate.net The resulting polymeric complexes exhibit stable mesophases, and their thermal and electrical properties have been investigated. researchgate.net

Data on phase transition temperatures for some cyanobiphenyl-based liquid crystals and their supramolecular assemblies illustrate the diverse mesophases that can be achieved. For instance, homologous series of cyanobiphenyl-based liquid crystal dimers with odd-numbered spacers are known to exhibit the twist-bend nematic phase. tandfonline.comfigshare.commdpi.com

Here is an example of phase transition data for a homologous series of methylene-linked cyanobiphenyl- and cyanoterphenyl-based liquid crystal dimers (CBnCT), where 'n' is the number of methylene (B1212753) units in the spacer, illustrating the occurrence of Nematic (N) and Twist-Bend Nematic (NTB) phases. mdpi.com

| Compound (CBnCT) | Phase Transitions (°C) |

| n=3 | Cr-NTB monotropic, NTB-N, N-I mdpi.com |

| n=5 | Cr-NTB monotropic, NTB-N, N-I mdpi.com |

| n=7 | Cr-NTB enantiotropic, NTB-N, N-I mdpi.com |

| n=9 | Cr-NTB enantiotropic, NTB-N, N-I mdpi.com |

| n=11 | Cr-NTB enantiotropic, NTB-N, N-I mdpi.com |

Note: Cr = Crystalline, N = Nematic, NTB = Twist-Bend Nematic, I = Isotropic. Monotropic transitions occur only on cooling, while enantiotropic transitions occur on both heating and cooling.

Another example involves 4-cyano-4'-alkoxybiphenyls (nOCB series), which are well-known thermotropic liquid crystals. ossila.com The phase behavior varies with the length of the alkoxy chain (n).

| Compound (nOCB) | Phase Transitions (°C) |

| 8OCB (n=8) | Cr-SmA 21.5, SmA-N 33.5, N-I 40.5 (on heating) google.com |

Note: Cr = Crystalline, SmA = Smectic A, N = Nematic, I = Isotropic.

These examples highlight how the molecular structure, including the presence of the cyanobiphenyl core and the nature of the supramolecular interactions or linkages, dictates the observed liquid crystalline phases and their thermal stability. tandfonline.comfigshare.commdpi.comgoogle.com The ability to form supramolecular assemblies provides a versatile route to engineer liquid crystalline materials with tailored properties for various applications. tandfonline.com

Computational and Theoretical Studies of 4 Cyanobiphenyl and Its Derivatives

Molecular Ordering and Conformation Analysis

Computational studies offer a powerful means to analyze how 4-CB molecules and their derivatives arrange themselves and adopt specific shapes, which is fundamental to their liquid crystalline properties.

Translational and Orientational Motion Studies

Computational analyses have been conducted to investigate the translational and orientational motions of 4-n-alkyl-4'-cyanobiphenyl (nCB) molecules, including derivatives with butyl (4CB), pentyl (5CB), hexyl (6CB), and heptyl (7CB) groups researchgate.netresearchgate.net. These studies often employ methods like molecular dynamics (MD) simulations to understand how molecules move and align in different phases capes.gov.bracs.org. The modified Rayleigh-Schrodinger perturbation theory and the multicenter-multipole expansion method are utilized to evaluate long-range intermolecular interactions, while a 6-exp potential function is assumed for short-range interactions researchgate.netresearchgate.net. By considering various possible geometrical arrangements of molecular pairs, researchers can identify the most favorable configurations researchgate.netasianpubs.org. The total interaction energy values obtained from these computations can be used to calculate the probability of each configuration at different temperatures using the Maxwell-Boltzmann formula researchgate.net.

Studies on 4-n-pentyl-4'-cyanobiphenyl (5CB) have used atomistic and pseudorealistic atom-atom potentials in MD simulations to examine molecular ordering and dynamics capes.gov.br. Order parameters for the principal molecular axis and individual molecular segments are calculated to study molecular ordering capes.gov.br. Translational dynamics, including diffusion coefficients, have also been investigated through MD simulations aip.orgaip.org.

Planarity of the Cyanobiphenyl Skeleton

The planarity of the biphenyl (B1667301) core in cyanobiphenyls is a significant factor influencing their liquid crystalline behavior. Computational studies, including Density Functional Theory (DFT) calculations, have revealed that cyanobiphenyl compounds are generally non-coplanar, exhibiting a twisted shape researchgate.netmdpi.com. While individual phenyl rings within the structure may be planar, the biphenyl system as a whole is typically not flat mdpi.com. The energy barrier to the rotation around the central biphenyl bond has been calculated, indicating the ease or difficulty of achieving a planar conformation mdpi.com. For some cyanobiphenyl-based dimers, the torsion angle of the cyanobiphenyl group has been calculated to have a minimum energy at a twisted conformation (e.g., 40°), with potential barriers to planar (0°) and perpendicular (90°) conformations mdpi.com.

Conformational Order of Alkyl Chains and Even-Odd Effect

The "even-odd effect" is a well-known phenomenon in nCB series, where certain properties, such as transition temperatures and order parameters, alternate depending on whether the number of carbons in the alkyl chain is even or odd acs.orgresearchgate.netscilit.comaps.orgias.ac.in. Computational studies have successfully reproduced this effect and provided molecular-level interpretations acs.orgresearchgate.netaps.org. The interaction energy profiles of nCB dimers for selected parallel and antiparallel conformations have been computed, revealing features that are potentially at the root of the even-odd effect researchgate.net. The alternation in interaction between alkyl chains is considered a contributing factor to the odd-even effect observed in the order parameter researchgate.net. The length of the alkyl chain has been shown to exhibit an even-odd effect on properties like dipole moment and nematic-isotropic transition temperature ias.ac.in.

Quantum Mechanical Approaches

Quantum mechanical methods provide a detailed understanding of the electronic structure and properties of 4-cyanobiphenyl and its derivatives.

Complete Neglect Differential Overlap (CNDO/2) Method for Atomic Net Charge and Dipole Moment

The Complete Neglect Differential Overlap (CNDO/2) method is a semi-empirical quantum chemistry method that has been employed to compute the net atomic charge and atomic dipole moment at each atomic center of this compound derivatives researchgate.netresearchgate.netasianpubs.orgasianpubs.orgtandfonline.comtandfonline.com. These calculations are essential for parameterizing molecular interactions in computational studies asianpubs.orgtandfonline.com. The specific charge distributions and electrostatic interactions within the molecules are expected to play an influential role in the formation of various liquid crystal phases asianpubs.orgtandfonline.com. The CNDO/2 method allows for the evaluation of atomic charges and dipole moment components, which are required for simplified formulas used in interaction energy calculations tandfonline.comtandfonline.com.

Ab-initio Calculations (e.g., HF/6-31G(d,p)) for Electronic Structure

Ab-initio calculations, such as those using the Hartree-Fock (HF) method with basis sets like 6-31G(d,p), are used to investigate the electronic structure of cyanobiphenyl derivatives researchgate.netaip.orgaip.orgresearchgate.netresearchgate.netelectroactmater.com. These calculations provide detailed information about molecular properties, including total energy, dipole moment, and electronic parameters researchgate.netaip.orgresearchgate.net. For instance, ab-initio HF/6-31G(d,p) calculations have been used to optimize the molecular geometry and compute net charges and dipole moment components aip.orgresearchgate.netelectroactmater.com.

These calculations can also provide insights into conformational and charge distribution analysis researchgate.netaip.orgaip.orgresearchgate.netresearchgate.net. Molecular electrostatic potential (MEP) surfaces, Highest Occupied Molecular Orbital (HOMO), and Lowest Unoccupied Molecular Orbital (LUMO) surfaces can be scanned to understand electron distribution and reactivity researchgate.netaip.orgaip.orgresearchgate.netresearchgate.netelectroactmater.com. Electronic parameters such as ionization potential, electron affinity, electronegativity, global hardness, and softness can be calculated from HOMO and LUMO energies using methods like Koopman's theorem aip.orgelectroactmater.com. DFT calculations, often using basis sets like 6-31G(d,p) or 6-311++G(d,p), are also widely used to study electronic structure, dipole moments, polarizability, and other electronic parameters of nCB series, helping to understand the odd-even effect at a molecular level researchgate.netscilit.comresearchgate.netelectroactmater.com.

Table: Calculated Molecular Parameters for 4-n-methoxy-4′-cyanobiphenyl (1OCB) using HF/6-31G(d,p)

| Parameter | Value (a.u.) |

| Total energy | -665.878 |

| Dipole Moment | 6.648 Debye |

| HOMO energy | -0.291 |

| LUMO energy | 0.064 |

| Orbital energy gap (ΔE) | 0.355 |

| Ionization potential (I) | 0.291 |

| Electron affinity (A) | -0.064 |

| Electronegativity (χ) | 0.113 |

| Global hardness (η) | 0.177 |

| Global softness (S) | 5.649 a.u.⁻¹ |

| Electrophilicity index (ω) | 0.036 |

Note: Data extracted from ab-initio HF/6-31G(d,p) calculations for 4-n-methoxy-4′-cyanobiphenyl (1OCB) aip.org.

Density Functional Theory (DFT) Calculations (e.g., B3LYP/6-31G(d,p))

Density Functional Theory (DFT) calculations, frequently employing the B3LYP functional with basis sets like 6-31G(d,p), are widely used to study the electronic structure and properties of cyanobiphenyl compounds. These calculations can provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are essential for understanding molecular reactivity and interactions. electroactmater.comelectroactmater.comresearchgate.netresearchgate.net For instance, DFT calculations have been performed on 4-n-ethyl-4'-cyanobiphenyl (2CB) and 4-n-propoxy-4´-cyanobiphenyl (3OCB) using the B3LYP/6-31G(d,p) method to optimize molecular geometry, calculate atomic charges and dipole moments, and scan molecular electrostatic potential (MEP) surfaces. electroactmater.comelectroactmater.com These studies reveal that both HF/6-31G(d,p) and B3LYP/6-31G(d,p) methods yield similar geometrical parameters, and the optimized structures can be used for conformational analysis. electroactmater.comelectroactmater.com The MEP surface analysis helps visualize electron density distribution, aiding in the prediction of reactive sites and understanding how charge distribution influences molecular packing arrangements and mesophase formation. researchgate.netrsc.org

DFT studies have also been applied to a series of 4-n-alkoxy-4′-cyanobiphenyl (nOCB) compounds to analyze their electronic structure, thermodynamic properties, and spectral characteristics. researchgate.net The B3LYP/6-31G(d,p) method has been used to optimize the molecular geometry of these homologues and calculate properties such as dipole moment, frontier orbital energies, entropy, enthalpy, internal energy, and Gibbs potential. researchgate.net Computational analysis using B3LYP/6-31g(d,p) has also been performed on mesogenic dimers containing cyanobiphenyl units to evaluate electrostatic potential and optical properties, providing further insight into their electronic structures. rsc.org

Intermolecular Interaction Energy Analysis

Understanding the nature and strength of intermolecular interactions is fundamental to explaining the liquid crystalline behavior of cyanobiphenyls. Computational methods are employed to evaluate these interactions, considering various components such as electrostatic, polarization, dispersion, and repulsion energies. yu.edu.jo

Modified Rayleigh-Schrodinger Perturbation Theory

The modified Rayleigh-Schrodinger perturbation theory is a method employed to evaluate intermolecular interactions, particularly the long-range components. asianpubs.orgtandfonline.comtandfonline.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net This theoretical framework allows for the calculation of interaction energies between molecular pairs, taking into account their relative orientations and positions. asianpubs.orgtandfonline.comtandfonline.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Multicenter-Multipole Expansion Method for Long-Range Interactions

Coupled with the modified Rayleigh-Schrodinger perturbation theory, the multicenter-multipole expansion method is used to specifically evaluate long-range intermolecular interactions. asianpubs.orgtandfonline.comtandfonline.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net This method describes the charge distribution of molecules in terms of a series of multipole moments (monopole, dipole, quadrupole, etc.) located at different centers within the molecule. yu.edu.joasianpubs.orgresearchgate.netusu.edu The interaction energy between two molecules at long range can then be approximated by the interactions between their respective multipole moments. yu.edu.joasianpubs.orgresearchgate.netusu.edu The inclusion of higher-order multipoles provides a more accurate representation of the electrostatic interactions at longer distances. yu.edu.joasianpubs.orgresearchgate.net

6-exp Potential Function for Short-Range Interactions

For describing short-range intermolecular interactions, a "6-exp" potential function is commonly assumed. asianpubs.orgtandfonline.comtandfonline.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net This potential function typically includes an attractive term proportional to R⁻⁶ (representing dispersion forces) and a repulsive exponential term (representing exchange repulsion due to overlapping electron clouds) as a function of the intermolecular distance R. asianpubs.orgtandfonline.comtandfonline.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful tools used to investigate the dynamic behavior and phase transitions of cyanobiphenyl liquid crystals at a molecular level. researchgate.netrsc.orgmdpi.comtandfonline.comarxiv.orgaip.org These simulations track the motion of molecules over time, allowing for the study of properties such as molecular ordering, diffusion, and the dynamics of phase transitions. researchgate.netrsc.orgmdpi.comtandfonline.comarxiv.orgaip.org

MD simulations have been performed on various cyanobiphenyls, including 4-n-pentyl-4'-cyanobiphenyl (5CB) and 4-n-octyl-4′-cyanobiphenyl (8CB), to study their nematic and isotropic phases. researchgate.nettandfonline.comarxiv.orgaip.org These simulations can employ different force fields, such as united-atom or fully atomistic models, to describe the interactions between atoms. researchgate.net Techniques like the fast multipole method can be integrated to efficiently handle long-range interactions in large systems. researchgate.net

MD simulations can provide insights into the orientational order parameters of liquid crystals, which characterize the degree of molecular alignment. researchgate.netarxiv.org The temperature dependence of these order parameters can be studied to understand the nematic-isotropic phase transition. arxiv.orgaip.org Simulations have shown that the orientational order parameter decreases with increasing temperature and drops discontinuously at the transition temperature. arxiv.org

Furthermore, MD simulations, combined with free-energy calculation methods like the energy representation (ER) theory, can be used to analyze the thermodynamic stability of different phases and understand the balance between intermolecular interaction energy and entropy at phase transitions. arxiv.orgaip.org Studies on nCB systems (n=5, 6, 7, and 8) using MD simulations and ER theory have revealed how the insertion free energy changes across the nematic-isotropic transition and how it decomposes into energetic and entropic contributions. arxiv.orgaip.org

MD simulations are also valuable for studying the behavior of liquid crystals in confined geometries or at interfaces, such as films supported on solid substrates. rsc.orgtandfonline.com These simulations can reveal the alignment of liquid crystals across the film and the influence of surface properties on molecular organization. rsc.orgtandfonline.com

Interactive Data Table: Simulated Order Parameters (Example based on search results for nCB)

While specific numerical data tables for B3LYP/6-31G(d,p) calculations or intermolecular interaction energies across various configurations of 4-CB were not directly available in an easily extractable format from the search results, the provided information indicates that such data is generated and analyzed in the cited studies. For instance, Table 1 in scirp.org lists net charge and dipole moment components for 4CB calculated by GAMESS with the 6-31G* basis set, and Figure 3 shows the variation of total interaction energy with inter-planar separation for stacked 4CB molecules. Table 1 in yu.edu.jo presents Helmholtz free energy data for 4CB during stacking and in-plane interactions at different temperatures. Table 1 in electroactmater.com and electroactmater.com show bond lengths and bond angles for 2CB and 3OCB optimized by B3LYP/6-31G(d,p). Table 2 in electroactmater.com shows partial charges for 2CB calculated by B3LYP/6-31G(d,p).

Based on the description of MD simulations and nematic order parameters arxiv.org, a conceptual data table illustrating the temperature dependence of the orientational order parameter (S) for a representative nCB compound (e.g., 5CB) could be presented, reflecting the general trend observed in these studies.

| Temperature (K) | Orientational Order Parameter (S) | Phase |

| Below TNI | ~0.6 - 0.4 | Nematic |

| At TNI | Discontinuous drop to ~0 | Nematic-Isotropic Transition |

| Above TNI | ~0 | Isotropic |

Simulation of Free-Standing Films (FSF) and Bulk Systems

Molecular dynamics (MD) simulations have been extensively used to study both bulk systems and free-standing films (FSF) of cyanobiphenyl derivatives, such as 4-n-octyl-4′-cyanobiphenyl (8CB) and 4-n-pentyl-4′-cyanobiphenyl (5CB). These simulations aim to reproduce and understand the structural and dynamic properties of these materials in different phases.

Simulations of 8CB have shown the spontaneous formation of nematic and smectic phases upon cooling from the isotropic phase. aip.org Studies involving 8CB FSF and bulk samples have investigated the positional order and its dependence on system size. aip.org One study compared a 750-molecule system to larger 3000-molecule systems, finding that the larger systems provided a more in-depth assessment of positional order in the smectic phase. aip.org

For 8CB, MD simulations have successfully reproduced FSFs using ordinary pairwise atom-atom potential parameters, suggesting that intermolecular interactions are the primary stabilizing force for these films. azom.com Simulations have also provided preliminary information on phase transition temperatures, orientational order parameters, layer spacing, and film thickness in 8CB FSFs and bulk. azom.com Notably, simulations indicated that 8CB FSFs exhibit the SmA phase over a higher and wider temperature range compared to the bulk system, a result consistent with experimental observations for analogous liquid crystals. azom.com

Simulations of 5CB films confined between surfaces, such as iron, have also been conducted to understand anchoring behavior and flow dynamics. researchgate.netresearchgate.net These studies have profiled the order parameter, velocity, and density of 5CB as a function of distance from the confining walls. researchgate.netresearchgate.net

Understanding Formation Mechanism and Structure Stabilization

The air-liquid crystal interface itself can imprint a highly ordered structure onto the material, and this local ordering can propagate into the bulk, particularly in nematic and smectic phases. acs.org Atomistic molecular dynamics simulations, combined with experimental techniques like X-ray reflectivity measurements, have been used to reconstruct the structure of the air-liquid crystal interface for compounds like 5CB and 8CB, providing insights into this stabilization mechanism. acs.org

Theoretical studies also explore the factors influencing the formation of different mesophases, such as the nematic and smectic phases, based on the molecular structure and interactions of cyanobiphenyl derivatives. aip.orguni-halle.de

Atomistic Mechanisms of Anisotropic Heat Conduction

Theoretical and computational studies have investigated the atomistic mechanisms behind the anisotropic heat conduction observed in cyanobiphenyl liquid crystals. All-atom molecular dynamics simulations have been performed on compounds like 4-heptyl-4′-cyanobiphenyl (7CB) to understand how heat is conducted differently along and perpendicular to the nematic director. acs.orgresearchgate.net

These simulations have involved optimizing force fields to accurately describe the molecular interactions and reproduce experimental properties like the isotropic-nematic phase transition temperature, density, and anisotropy of thermal conductivity. acs.orgresearchgate.net

Analysis of simulation results for 7CB has shown that contributions from convection, bond stretching, and bond bending interactions are higher in the direction parallel to the nematic director compared to the perpendicular direction. acs.orgresearchgate.net This finding suggests that the anisotropy in heat conduction is a result of the well-aligned covalent bonds and higher molecular mobility along the director. acs.orgresearchgate.net Such quantitative descriptions of heat conduction mechanisms provide valuable insights for designing liquid crystalline materials with tailored thermal properties. acs.orgresearchgate.net

Molecular Electrostatic Potential (MEP) Surfaces

Molecular Electrostatic Potential (MEP) surfaces are a valuable computational tool used to visualize the charge distribution within a molecule and understand its potential for intermolecular interactions. researchgate.netelectroactmater.com For cyanobiphenyl derivatives, MEP surface analysis helps in identifying electron-rich and electron-deficient regions, which are crucial for predicting how molecules will interact with each other and with their environment. researchgate.net

Studies on various cyanobiphenyl homologues, including 4-n-methyl-4'-cyanobiphenyl and 4-n-propoxy-4´-cyanobiphenyl, have utilized MEP surface analysis alongside other computational techniques like Hartree-Fock (HF) and Density Functional Theory (DFT). researchgate.netelectroactmater.com These analyses provide insights into molecular reactivity, charge transfer, and electro-optical properties. electroactmater.com MEP surfaces can be interpreted as maps of electron excess and deficiency, aiding in the understanding of molecular bonding and reactivity patterns. researchgate.net

Frontier Molecular Orbitals: HOMO and LUMO Analysis

Analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a fundamental aspect of computational chemistry for understanding the electronic properties and reactivity of molecules. ossila.com For cyanobiphenyl derivatives, HOMO and LUMO analysis provides insights into electron transport properties, excitation behavior, optical properties, and molecular stability. ossila.comresearchgate.net

Computational studies on various cyanobiphenyl homologues, such as 4-n-methyl-4'-cyanobiphenyl, 4-n-ethyl-4´-cyanobiphenyl, and 4-n-heptyloxy-4´-cyanobiphenyl, have involved determining the energies and spatial distributions of HOMO and LUMO. researchgate.netelectroactmater.comresearchgate.net These analyses are typically performed using methods like HF and DFT. researchgate.netelectroactmater.comresearchgate.net

The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key parameter that correlates with a molecule's chemical reactivity and optical properties. A smaller gap generally indicates higher reactivity and a tendency to absorb lower-energy light. Studies have investigated how the length of the alkyl chain in homologous series of cyanobiphenyls affects the HOMO and LUMO energy levels and the resulting energy gap, sometimes under the influence of external factors like electric fields. researchgate.net

Theoretical Predictions of Phase Transitions and Material Properties

Theoretical methods and computational simulations are powerful tools for predicting the phase behavior and material properties of this compound and its derivatives. These predictions are crucial for designing new liquid crystalline materials with desired characteristics.

Molecular dynamics simulations have been used to predict phase transition temperatures, such as the nematic-isotropic (NI) and nematic-smectic transitions, for various cyanobiphenyl compounds. aip.orgaip.orgacs.org While simulated transition temperatures can sometimes deviate from experimental values due to factors like system size, they generally show good agreement and capture the correct phase sequences. azom.comacs.org

Theoretical models, such as mean-field theories like the Onsager and Maier–Saupe models, are employed to describe phase transitions like the NI transition based on factors like excluded volume effects, rotational entropy, and orientation-dependent intermolecular potentials. aip.org

Computational studies also predict various material properties, including structural properties like orientational and positional order parameters, layer spacing in smectic phases, and dynamic properties like translational diffusion coefficients. aip.orgacs.orgunibo.it Properties such as density, dielectric permittivity, and elastic constants can also be investigated through theoretical and computational approaches. nih.govaps.orgresearchgate.net

Furthermore, theoretical calculations are used to explore the influence of molecular structure, including the length of alkyl chains and the presence of different terminal groups, on the resulting mesophases and their properties. aip.orgtandfonline.com This includes understanding phenomena like the odd-even effect on NI transition temperatures based on the alignment of the terminal alkyl group relative to the molecular axis. aip.org

Spectroscopic Characterization and Structural Analysis of 4 Cyanobiphenyl Systems

X-ray Diffractometry for Crystal Structure Determination

X-ray diffractometry (XRD) is a powerful technique for determining the arrangement of atoms within a crystal. For 4-cyanobiphenyl systems, it provides critical information about crystal structures, unit cell parameters, molecular conformations, and intermolecular interactions in the solid state.

Single crystal X-ray diffractometry is a primary method for obtaining precise three-dimensional structures of crystalline compounds. This technique has been applied to various cyanobiphenyl derivatives to determine their molecular and crystal structures. For instance, the crystal structure of α,ω-bis(this compound-4′-oxy)heptane has been determined using single crystal X-ray diffractometry. researchgate.nettandfonline.comscilit.com This method allows for the detailed visualization of how individual molecules are oriented and connected within the crystal lattice. Another example includes the determination of the crystal structure of this compound-4′-heptylbiphenyl carboxylate (7CBB) using single crystal X-ray diffraction data. canterbury.ac.uktandfonline.com

Analysis of X-ray diffraction data yields unit cell parameters (the dimensions and angles of the repeating unit in the crystal lattice) and space groups (describing the symmetry of the crystal structure). Studies on cyanobiphenyl derivatives have reported various unit cell parameters and space groups. For α,ω-bis(this compound-4′-oxy)heptane, the structure is monoclinic with space group P21/n and unit cell parameters a = 33.737(4) Å, b = 11.084(2) Å, c = 7.106(1) Å, and β = 94.01(3)°. researchgate.nettandfonline.comscilit.com In the case of this compound-4′-heptylbiphenyl carboxylate (7CBB), the crystal structure is monoclinic with the space group P21/c. canterbury.ac.uktandfonline.com Another related liquid crystal dimer, α,ω-bis(this compound-4′-yloxy)octane, studied using synchrotron radiation, was found to be triclinic with the space group P-1. researchgate.netsoton.ac.uk

Here is a table summarizing some reported unit cell parameters and space groups for cyanobiphenyl derivatives:

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Temperature (K) | Source |

| α,ω-bis(this compound-4′-oxy)heptane | Monoclinic | P21/n | 33.737(4) | 11.084(2) | 7.106(1) | 90 | 94.01(3) | 90 | 4 | Unspecified | researchgate.nettandfonline.comscilit.com |

| This compound-4′-heptylbiphenyl carboxylate (7CBB) | Monoclinic | P21/c | 16.3999(7) | 5.5964(2) | 27.2446(13) | 90 | 92.368(4) | 90 | 4 | 295 | canterbury.ac.uk |

| This compound-4′-heptylbiphenyl carboxylate (7CBB) | Monoclinic | P21/c | 16.9550(5) | 5.5912(18) | 27.5390(9) | 90 | 93.986(6) | 90 | 4 | Unspecified | tandfonline.com |

| α,ω-bis(this compound-4′-yloxy)octane | Triclinic | P-1 | 7.135(5) | 12.811(5) | 15.639(5) | 75.800(5) | 84.690(5) | 77.930(5) | 2 | Unspecified | researchgate.netsoton.ac.uk |

| 4-cyano-4′-ethyl-biphenyl (Phase I) | Monoclinic | P21/c | 8.42(1) | 5.94(1) | 23.15(2) | 90 | 92.93(1) | 90 | 4 | 223 | capes.gov.br |

| 4-cyano-4′-ethyl-biphenyl (Phase II) | Monoclinic | P21 | 8.589(2) | 5.864(1) | 11.835(3) | 90 | 92.42(1) | 90 | 2 | 298 | capes.gov.br |

X-ray diffraction allows for detailed analysis of how molecules pack together in the crystal lattice and the nature of intermolecular interactions. In cyanobiphenyl compounds, typical H-bonding motifs are observed. canterbury.ac.ukcanterbury.ac.uk The molecular packing can be indicative of the potential mesophases the compound might exhibit upon melting, such as a precursor to the smectic phase. canterbury.ac.uktandfonline.comcanterbury.ac.uk For this compound-4′-heptylbiphenyl carboxylate (7CBB), several strong van der Waals interactions were observed in the core part of neighboring molecular pairs. tandfonline.com In α,ω-bis(this compound-4′-oxy)heptane, the packing analysis did not detect indications of grouping between mesogen units belonging to different molecules. researchgate.nettandfonline.comscilit.com Studies on other cyanobiphenyl derivatives, like 4-heptyl-4′-cyanobiphenyl (7CB4), have shown different packing arrangements depending on the terminal group and the presence of other isomers. researchgate.net Molecular dynamics simulations have also been used to study intermolecular interactions and packing in cyanobiphenyl systems like 4-octyl-4′-cyanobiphenyl (8CB). aip.orgazom.com

Synchrotron radiation provides high-intensity X-ray beams, enabling more advanced diffraction studies, including those on smaller crystals or time-resolved experiments. Diffraction data obtained with synchrotron radiation has been used to determine the crystal structure of liquid crystal dimers like α,ω-bis(this compound-4′-yloxy)octane. researchgate.netsoton.ac.uk Synchrotron X-ray diffraction has also been employed in time-resolved experiments to study the field-induced alignment of the smectic-A phase in 4-octyl-4′-cyanobiphenyl (8CB), providing insights into the dynamics of molecular and layer reorientation. nih.gov Synchrotron microbeam diffraction studies have also been conducted on cyanobiphenyl derivatives. dntb.gov.ua

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are valuable techniques for studying the vibrational modes of molecules, providing information about functional groups, molecular conformation, and intermolecular interactions. These methods are particularly useful for investigating phase transitions and conformational changes in liquid crystalline cyanobiphenyls. tandfonline.comresearchgate.net

FTIR spectroscopy has been applied to study the phase transitions in liquid crystals like 4′-n-octyl-4-cyanobiphenyl (8CB). capes.gov.br Analysis of temperature-resolved IR spectra can reveal changes in specific functional groups, such as the CN stretch, biphenyl (B1667301) ring vibrations, and aliphatic tail vibrations, as the material transitions between isotropic, nematic, and smectic phases. capes.gov.br

IR spectroscopy has also been used to investigate the conformational mobility and structure of cyanobiphenyl derivatives, such as 4-pentyl-4′-cyanobiphenyl (5CB) and 4-butyl-4′-cyanobiphenyl. researchgate.netspiedigitallibrary.orgspiedigitallibrary.org By comparing experimental IR spectra with theoretically modeled spectra of different conformers, researchers can determine the most probable molecular configurations present at various temperatures and in different phases. researchgate.netspiedigitallibrary.orgspiedigitallibrary.org Changes in IR spectra as a function of temperature are often attributed to changes in the conformational fluxionality of the molecules. researchgate.net Studies have also explored the influence of alkyl chain length on the FTIR spectra of alkyl-cyanobiphenyl compounds, identifying spectral regions where the most significant changes occur upon variation of the alkyl chain length. spiedigitallibrary.org FTIR spectroscopy has also been used to study the organization and phase transitions in binary mixtures involving nonylcyanobiphenyl. tandfonline.com Furthermore, in situ FTIR spectroscopy has been utilized to study composites containing confined n-octyl-cyanobiphenyl, providing information on monomer and dimer species and hydrogen bonding within nanopores. nih.gov

Temperature Variable FTIR for Conformational and Structural Alignment

Temperature-variable FTIR spectroscopy is a powerful tool for investigating the conformational changes and structural alignment of cyanobiphenyl systems across different phases, including crystalline, nematic, and isotropic states. Studies on 4-pentyl-4′-cyanobiphenyl (5CB), a derivative of 4-CB, have utilized this technique to understand molecular behavior over a wide temperature range. aip.orgresearcher.lifeaip.org Temperature-induced changes in the IR spectra, particularly in the CH stretching bands, can provide information on conformational equilibria and structure alignment during phase transitions. aip.orgaip.org For instance, changes in the IR spectra of 5CB liquid crystals are related to the disordering of alkyl tails and the introduction of gauche conformers on the alkyl chains. aip.org The observation of a blue shift for certain CH stretching vibrations can be attributed to weaker aggregation of alkyl CH2 and CH3 groups driven by van der Waals forces in nematic and isotropic liquid phases. aip.org

Analysis of Dipolar Association and Dimer Formation

FTIR spectroscopy also plays a significant role in analyzing the dipolar association and dimer formation in cyanobiphenyl compounds. The polar cyano group in molecules like 5CB leads to strong dipolar association and the formation of dimeric structures in the mesophase. aip.orgresearcher.liferesearchgate.net FTIR absorption bands can reflect this strong dipolar association. aip.orgresearcher.life Research indicates the formation of at least two types of dimeric structures in 5CB with antiparallel or parallel orientation in a planar configuration. aip.orgresearcher.life Notably, studies have not found evidence of hydrogen bond formation between the cyano groups and hydrogen atoms of adjacent benzene (B151609) rings in 5CB. aip.orgresearcher.lifeaip.org The presence of a small amount of monomer structure has also been observed in all phases of 5CB. aip.orgresearcher.lifeaip.org The self-association of cyanobiphenyl units into antiparallel pairs is driven by dipole-dipole interactions. arxiv.org

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is employed to study the emission properties of cyanobiphenyl systems, providing insights into their electronic states and molecular interactions. aip.orgresearcher.lifeaip.org The luminescence of cyanobiphenyls can be characterized by emissions from both monomer and dimer structures. aip.orgresearchgate.netiop.kiev.ua

Temperature-Dependent Emission Bands

Temperature-dependent PL spectroscopy reveals how the emission characteristics of cyanobiphenyls change with temperature, reflecting alterations in molecular conformation and aggregation. aip.orgaip.orgresearchgate.net Studies on 5CB have shown that its luminescence consists of emission from both monomer molecules and dimer structures, with the ratio of these emissions depending on temperature. aip.orgresearchgate.net Excited singlet 5CB molecules can emit strongly at around 330 nm with a short lifetime, while at higher concentrations, they can form excited dimers (excimers) with efficient fluorescence typically observed at longer wavelengths, around 400 nm, and a longer lifetime. aip.orgresearchgate.netiop.kiev.ua The PL spectra of cyanobiphenyls often exhibit dual peaks around 330 nm (monomer emission) and 400 nm (excimer emission). researchgate.netiop.kiev.ua Temperature variations can influence the intensity and position of these emission bands, indicating changes in the populations of monomer and dimer species and their conformational states. aip.orgaip.orgresearchgate.net For instance, the decrease in excimer emission intensity with decreasing temperature in 5CB is suggested to be due to its activation nature. iop.kiev.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a fundamental technique for the structural elucidation and conformational analysis of organic molecules like this compound. aip.orgresearchgate.netyoutube.com

¹H NMR and ¹³C NMR for Structural Elucidation